molecular formula C35H38Cl2N8O5 B1673955 Hydroxyitraconazole CAS No. 112559-91-8

Hydroxyitraconazole

Numéro de catalogue B1673955
Numéro CAS: 112559-91-8
Poids moléculaire: 721.6 g/mol
Clé InChI: ISJVOEOJQLKSJU-HYQHGBLTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxyitraconazole is an active metabolite of Itraconazole, a medication used in the management and treatment of fungal infections . It is a broad-spectrum antifungal agent that inhibits ergosterol synthesis, which helps maintain the cell membrane in fungi .


Synthesis Analysis

Itraconazole undergoes rapid metabolism to form Hydroxyitraconazole . This metabolite also contributes to the anti-fungal activity exhibited by the parent compound .


Molecular Structure Analysis

The molecular formula of Hydroxyitraconazole is C35H38Cl2N8O5 . The structure includes several functional groups and has four defined stereocenters .


Chemical Reactions Analysis

Hydroxyitraconazole is formed through the metabolism of Itraconazole . Both Itraconazole and Hydroxyitraconazole are effective inhibitors of cytochrome P450 (CYP) 3A4 and p-glycoprotein (pgp)-mediated efflux transporters .

Applications De Recherche Scientifique

Antifungal Therapy

Specific Scientific Field

Medical mycology and infectious diseases

Summary

Hydroxy Itraconazole (OH-ITZ) is a metabolite of Itraconazole (ITZ), a triazole antifungal agent commonly used for the prevention and treatment of fungal infections. OH-ITZ exhibits antifungal activity and contributes to the overall therapeutic effect of ITZ.

Methods of Application

OH-ITZ is administered orally, typically in the form of capsules or oral solution. It inhibits ergosterol synthesis by interacting with the fungal 14 alpha-demethylase substrate-binding sites, thereby preventing the conversion of lanosterol to ergosterol.

Results

Studies have shown that therapeutic drug monitoring of ITZ and its metabolites, including OH-ITZ, can be beneficial due to interindividual differences in plasma concentrations. The required concentration of ITZ and OH-ITZ for effective prevention and treatment of fungal infections varies among individuals .

Pharmacokinetic Studies

Specific Scientific Field

Pharmacology and clinical pharmacokinetics

Summary

Researchers have investigated the pharmacokinetics of OH-ITZ, aiming to understand its metabolism and distribution in the body. OH-ITZ is primarily metabolized by cytochrome P450 3A4 (CYP3A4).

Methods of Application

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to simultaneously determine the plasma concentrations of ITZ and its metabolites, including OH-ITZ. Plasma specimens are pretreated by protein precipitation with acetonitrile, and the supernatant is separated using an octadecyl silane column. Calibration curves are established for accurate quantification.

Results

In clinical settings, plasma concentrations of ITZ, OH-ITZ, and other metabolites can be measured accurately. These studies provide valuable insights into the variability of drug concentrations among patients, aiding in personalized dosing strategies .

Drug-Drug Interactions

Specific Scientific Field

Pharmacology and drug interactions

Summary

OH-ITZ, as a CYP3A4 substrate and inhibitor, can potentially interact with other drugs that are metabolized by the same enzyme. Understanding these interactions is crucial for patient safety.

Methods of Application

In vitro and in vivo studies assess the impact of OH-ITZ on the metabolism of co-administered drugs. Pharmacokinetic modeling and simulation help predict potential interactions.

Results

Researchers have identified interactions between OH-ITZ and drugs like P-glycoprotein (P-gp) substrates. These findings guide clinical practice and inform dosing adjustments when OH-ITZ is used concurrently with other medications .

Formulation Development

Specific Scientific Field

Pharmaceutical formulation and drug delivery

Summary

Researchers explore novel formulations of OH-ITZ to enhance its bioavailability, stability, and patient compliance.

Methods of Application

Design of experiments (DOE) and optimization techniques are employed to create OH-ITZ formulations. Factors such as excipients, particle size, and delivery systems are considered.

Results

Transferosomes, lipid-based vesicles, have been investigated as carriers for OH-ITZ. These formulations aim to improve drug release and skin penetration, potentially expanding OH-ITZ applications beyond systemic antifungal therapy .

Immunomodulation

Specific Scientific Field

Immunology and host-pathogen interactions

Summary

OH-ITZ may have immunomodulatory effects beyond its antifungal activity. Researchers explore its impact on immune cells and cytokine responses.

Methods of Application

In vitro studies using immune cell cultures and animal models assess OH-ITZ’s effects on immune function. Cytokine profiling and flow cytometry are common techniques.

Results

Preliminary findings suggest that OH-ITZ may modulate immune responses, potentially influencing inflammation and host defense mechanisms. Further research is needed to elucidate its immunomodulatory properties .

Safety And Hazards

Itraconazole, from which Hydroxyitraconazole is derived, carries a black-box warning for new or worsening congestive heart failure . Most cases of adverse effects improve or resolve upon cessation or dose reduction of Itraconazole .

Propriétés

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyitraconazole

CAS RN

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyitraconazole
Reactant of Route 2
Reactant of Route 2
Hydroxyitraconazole
Reactant of Route 3
Reactant of Route 3
Hydroxyitraconazole
Reactant of Route 4
Hydroxyitraconazole
Reactant of Route 5
Reactant of Route 5
Hydroxyitraconazole
Reactant of Route 6
Reactant of Route 6
Hydroxyitraconazole

Citations

For This Compound
1,580
Citations
JW Mouton, A Van Peer, K De Beule… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… We describe the pharmacokinetics of itraconazole and hydroxyitraconazole after single and … Although the terminal half-life of itraconazole and, in particular, that of hydroxyitraconazole …
Number of citations: 80 journals.asm.org
M Miura, N Takahashi, M Nara… - Annals of clinical …, 2010 - journals.sagepub.com
… hydroxyitraconazole. The lower limit of quantification for itraconazole and hydroxyitraconazole … Intra- and interday coefficients of variation for itraconazole and hydroxyitraconazole were …
Number of citations: 14 journals.sagepub.com
V Srivatsan, AK Dasgupta, P Kale, RR Datla… - … of Chromatography A, 2004 - Elsevier
The development and validation of a high-performance liquid chromatography (HPLC) method for the simultaneous determination of itraconazole and its metabolite, hydroxyitraconazole…
Number of citations: 61 www.sciencedirect.com
M Yao, NR Srinivas - Biomedical Chromatography, 2009 - Wiley Online Library
… hydroxyitraconazole, which also contributes to the anti‐fungal activity exhibited by the parent compound. Since both itraconazole and hydroxyitraconazole are … and hydroxyitraconazole. …
LL VON MOLTKE, DJ GREENBLATT… - Pharmacy and …, 1998 - Wiley Online Library
The capacity of hydroxyitraconazole, an in‐vivo metabolite of the antifungal agent itraconazole, to inhibit human cytochrome P4503A isoforms was evaluated in‐vitro using a human …
Number of citations: 30 onlinelibrary.wiley.com
D Law, CB Moore, DW Denning - Antimicrobial agents and …, 1994 - Am Soc Microbiol
… of total itraconazole and hydroxyitraconazole concentrations in serum by … hydroxyitraconazole concentrations as measured by HPLC. Our data show that although hydroxyitraconazole …
Number of citations: 71 journals.asm.org
SK Quinney, RE Galinsky, VA Jiyamapa-Serna… - Drug Metabolism and …, 2008 - ASPET
Itraconazole (ITZ) is a substrate of CYP3A and both ITZ and hydroxyitraconazole (OH-ITZ), a major metabolite formed by CYP3A, are potent inhibitors of CYP3A. The concentration- and …
Number of citations: 36 dmd.aspetjournals.org
LA Decosterd, B Rochat, B Pesse… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… -d 4 and hydroxyitraconazole-d 5 were of critical importance for the development of this assay because posaconazole and the structurally closely related metabolite hydroxyitraconazole …
Number of citations: 147 journals.asm.org
MP Ducharme, RL Slaughter… - Clinical …, 1995 - Wiley Online Library
… ‘33’4 This may relate to the formation of hydroxyitraconazole predominantly through first-… metabolism to hydroxyitraconazole, higher concentrations of hydroxyitraconazole would be …
Number of citations: 89 ascpt.onlinelibrary.wiley.com
Y Suzuki, R Tanaka, N Oyama, K Nonoshita… - Clinical …, 2017 - Elsevier
Objectives Protein-free (unbound) drug concentrations have been reported to be better biomarker of pharmacodynamics compared with total drug concentrations. In this study, we …
Number of citations: 14 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.